rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans
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Overview
Description
“rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a difluorophenyl group attached to an oxolane ring, which is further substituted with an amine group. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic substitution reactions where a difluorophenyl halide reacts with the oxolane precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups or reduce the oxolane ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology and Medicine
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Agriculture: Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The difluorophenyl group could enhance binding affinity and specificity, while the oxolane ring and amine group may contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine: The non-racemic form of the compound.
2-(3,4-difluorophenyl)oxolane: Lacks the amine group.
2-(3,4-difluorophenyl)amine: Lacks the oxolane ring.
Uniqueness
“rac-(2R,3S)-2-(3,4-difluorophenyl)oxolan-3-amine, trans” is unique due to its combination of a difluorophenyl group, oxolane ring, and amine group, along with its chiral nature. This combination of features can result in distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2307777-96-2 |
---|---|
Molecular Formula |
C10H11F2NO |
Molecular Weight |
199.2 |
Purity |
0 |
Origin of Product |
United States |
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